molecular formula C17H14ClN3O3 B265720 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide

Cat. No. B265720
M. Wt: 343.8 g/mol
InChI Key: WSSCKUSEJPIIMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide, also known as OXA-239, is a chemical compound that has been widely studied for its potential applications in scientific research. OXA-239 belongs to the class of oxadiazole derivatives, which have been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide is not fully understood. However, studies have suggested that it may exert its biological effects by inhibiting the activity of certain enzymes or proteins involved in various cellular processes, such as cell proliferation, apoptosis, and inflammation.
Biochemical and physiological effects:
Studies have shown that N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide exhibits a wide range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide has also been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide in lab experiments is its wide range of biological activities, which makes it a versatile tool for studying various cellular processes. However, one limitation of using N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide is its potential toxicity, which may limit its use in certain experiments or applications.

Future Directions

There are several future directions for research on N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide. One area of interest is the development of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide derivatives with improved potency and selectivity for specific biological targets. Another area of research is the investigation of the potential of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide and its potential applications in scientific research.

Synthesis Methods

The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide involves the reaction of 4-chlorobenzohydrazide with 4-methoxybenzoyl chloride in the presence of triethylamine and catalytic amounts of 4-dimethylaminopyridine. The resulting product is then treated with acetic anhydride and sodium acetate to yield N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide in high yield and purity.

Scientific Research Applications

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antifungal properties. N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and infectious diseases.

properties

Product Name

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide

Molecular Formula

C17H14ClN3O3

Molecular Weight

343.8 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C17H14ClN3O3/c1-23-14-8-2-11(3-9-14)10-15(22)19-17-16(20-24-21-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,21,22)

InChI Key

WSSCKUSEJPIIMC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NON=C2C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NON=C2C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.